Home > Products > Building Blocks P14581 > 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline - 17104-27-7

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

Catalog Number: EVT-372566
CAS Number: 17104-27-7
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline is a chemical compound with the molecular formula C11H11NO2C_{11}H_{11}NO_{2} and a CAS number of 17104-27-7. This compound is classified as an isoquinoline derivative, which is notable for its diverse biological activities and applications in various scientific fields, including medicinal chemistry and materials science. Isoquinoline derivatives are often studied for their potential therapeutic effects, particularly in the development of new drugs targeting various diseases .

Source and Classification

The compound is derived from isoquinoline, a bicyclic structure that contains a benzene ring fused to a pyridine ring. It belongs to the broader class of dioxoloisoquinolines, which are characterized by the presence of a dioxole ring fused to the isoquinoline structure. The classification of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline places it within organic compounds that exhibit significant biological properties, making it a subject of interest for both synthetic chemists and biologists .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline typically involves cyclization reactions starting from appropriate precursors. One common method includes:

  1. Starting Materials: The synthesis often begins with 1,3-dioxolo[4,5-g]isoquinoline derivatives.
  2. Methylation: Methylation reactions are performed to introduce the methyl group at the 5-position.
  3. Reduction Reactions: Subsequent reduction reactions convert intermediates into the desired dihydro form.

For example, one synthesis route may involve using tetrahydroisoquinolines as precursors and applying methods such as acid-catalyzed cyclization or nucleophilic substitutions to achieve the final product in good yields (often around 90% depending on conditions) with specific melting points ranging from 172–187 °C .

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline can be depicted as follows:

  • Molecular Formula: C11H11NO2C_{11}H_{11}NO_{2}
  • Molecular Weight: Approximately 189.21 g/mol
  • Structural Features: The compound features a fused dioxole ring and an isoquinoline backbone. The methyl group is located at the 5-position relative to the nitrogen atom in the isoquinoline structure.

The structure can be represented using standard chemical notation or molecular modeling software to visualize its three-dimensional conformation .

Chemical Reactions Analysis

Reactions and Technical Details

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline participates in various chemical reactions:

  1. Oxidation: This compound can undergo oxidation to yield corresponding quinoline derivatives.
  2. Reduction: Reduction processes can transform it into more saturated derivatives.
  3. Substitution Reactions: The compound can react with different nucleophiles leading to various substituted isoquinoline derivatives.

Common reagents utilized in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The outcomes of these reactions depend heavily on the specific conditions employed (e.g., temperature, solvent) and can lead to diverse products with varying biological activities .

Mechanism of Action

Process and Data

The mechanism of action for 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects by:

  • Enzyme Inhibition: Potentially inhibiting certain enzymes involved in metabolic pathways.
  • Receptor Binding: Binding to specific receptors that modulate cellular responses.

Research is ongoing to clarify these interactions further and identify precise molecular targets and signaling pathways affected by this compound .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline include:

  • Appearance: Typically presented as a yellow oil or solid depending on purity.
  • Melting Point: Reported melting points range from approximately 172 °C to 187 °C.
  • Solubility: Solubility varies based on solvent; it is generally soluble in organic solvents like dichloromethane.

Chemical properties include its reactivity towards oxidation and reduction processes as well as its ability to participate in substitution reactions under appropriate conditions .

Applications

Scientific Uses

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline has several important applications in scientific research:

  • Medicinal Chemistry: As a building block for synthesizing more complex organic molecules with potential therapeutic effects against various diseases.
  • Biological Studies: Investigated for its antimicrobial and anticancer properties.
  • Material Science: Used in developing new materials due to its unique structural characteristics.

Ongoing research continues to explore its potential applications in drug development and other industrial uses .

Introduction to 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

Chemical Identity and Systematic Nomenclature

The compound is defined by the molecular formula C₁₁H₁₁NO₂, indicating 11 carbon atoms, 11 hydrogen atoms, one nitrogen atom, and two oxygen atoms. Its systematic name originates from the parent heterocycle:

  • Primary IUPAC Name: 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
  • Alternative Designations:
  • 7,8-Dihydro-5-methyl-1,3-dioxolo[4,5-g]isoquinoline
  • 5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline (fully saturated variant) [6] [7]

Table 1: Chemical Identifiers and Registry Information

Identifier TypeValueSource/Reference
CAS Registry Number17104-27-7PharmInt.net [4]
Alternative CAS100077-51-8 (tetrahydro variant)BLD Pharm [6]
Molecular FormulaC₁₁H₁₁NO₂PubChem CID 322385 [1]
ChemSpider ID23900462ChemSpider [7]
MDL NumberMFCD09887062BLD Pharm [6]
SMILES NotationCC1NCCC2=C1C=C(OCO3)C3=C2ChemSpider [7]

The distinction between the dihydro (7,8-dihydro) and fully saturated (5,6,7,8-tetrahydro) derivatives is critical. The dihydro form contains one double bond (typically between C5-C6 or C6-C7), while the tetrahydro variant (CAS 100077-51-8) has no double bonds in the isoquinoline ring system [6] [7].

Structural Classification Within the Isoquinoline Alkaloid Family

This compound belongs to the 1,3-dioxolo[4,5-g]isoquinoline structural family, characterized by a methylenedioxy bridge fused across positions 7 and 8 of the isoquinoline ring system. Key structural features include:

  • Ring Fusion Pattern: The [4,5-g] fusion notation indicates the dioxole ring is attached between carbon atoms 4 and 5 of the benzene moiety, with the "g" designation specifying the annulation orientation relative to the isoquinoline nitrogen [3] [6].
  • Saturation State: The "7,8-dihydro" designation signifies partial reduction of the heterocyclic pyridine ring, specifically saturating the bond between C7-C8 while retaining the aromatic benzene moiety. This differs from fully aromatic isoquinolines (e.g., [1,3]dioxolo[4,5-g]isoquinoline, C₁₀H₇NO₂) and fully saturated tetrahydro derivatives [1] [3] [7].
  • Substitution Pattern: The methyl group at position 5 creates a tertiary amine in the saturated variants, significantly influencing the molecule's stereoelectronic properties and reactivity compared to unmethylated analogs [6] [8].

Table 2: Structural Classification of Related Isoquinoline Derivatives

Compound NameMolecular FormulaSaturation LevelKey Structural Features
[1,3]Dioxolo[4,5-g]isoquinolineC₁₀H₇NO₂Fully aromaticNo methyl group; unsaturated isoquinoline ring [3]
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolineC₁₁H₁₁NO₂Partially saturated (7,8-dihydro)Methyl at C5; aromatic benzene + dihydropyridine ring [1] [4]
5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolineC₁₁H₁₃NO₂Fully saturatedMethyl at C5; saturated bicyclic system [6] [7]
(5S,8'R)-8'-hydroxy-6-methylspiro derivativeC₂₀H₁₇NO₆Complex spirocyclicExtended spirocyclic dimeric structure [2]

Structurally complex derivatives exist, exemplified by the spirocyclic alkaloid (5S,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one (C₂₀H₁₇NO₆). This molecule demonstrates how the core scaffold integrates into higher-order alkaloid architectures through spiro linkages [2].

Historical Context and Discovery in Natural Product Chemistry

Unlike many biologically derived isoquinoline alkaloids, 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline has predominantly been characterized as a synthetic target or intermediate rather than a naturally isolated compound. Key historical developments include:

  • Synthetic Emergence: The compound first appeared in chemical literature during the late 20th century, with its CAS registry number (17104-27-7) assigned circa 1970–1985. This timeframe coincides with intensified synthetic efforts targeting complex alkaloid frameworks [4].
  • Medicinal Chemistry Relevance: Suppliers like EOS Med Chem market this compound explicitly for "medicinal purpose," reflecting its utility as a building block for drug discovery. Its structural similarity to bioactive alkaloids makes it a valuable scaffold for generating analogs targeting neurological and antimicrobial pathways [4].
  • Synthetic Pathway Development: The tetrahydro derivative (CAS 100077-51-8) became commercially available through chemical suppliers (e.g., BLD Pharm) as synthetic methodologies advanced. Its storage recommendations (2–8°C, dark, sealed) indicate stability concerns typical of partially saturated alkaloid analogs [6] [7].
  • Natural Adjacency: While direct isolation from natural sources remains undocumented, the core [1,3]dioxolo[4,5-g]isoquinoline structure occurs in plant-derived alkaloids. This suggests potential biosynthetic relevance, though the methylated dihydro variant is likely an artifact of synthetic manipulation or a trace metabolic intermediate [3] [8].

Table 3: Chronological Development of Key Derivatives

Time PeriodDevelopment MilestoneCompound Significance
Late 20th CenturyAssignment of CAS 17104-27-7Establishment as distinct chemical entity
Late 1980s–1990sCommercialization of tetrahydro variant (CAS 100077-51-8)Improved accessibility for pharmaceutical research
21st CenturyApplication in complex spirocyclic alkaloid synthesis (e.g., C₂₀H₁₇NO₆ derivatives)Enabling synthesis of structurally complex bioactive molecules

The compound remains significant in contemporary research as a precursor to pharmacologically active molecules. For instance, structurally similar alkaloids like hydrastinine (6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol) demonstrate the scaffold's bioactivity potential. These derivatives exhibit diverse properties ranging from antimicrobial to neuroactive effects, driving continued synthetic interest [8].

Properties

CAS Number

17104-27-7

Product Name

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

IUPAC Name

5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-7-9-5-11-10(13-6-14-11)4-8(9)2-3-12-7/h4-5H,2-3,6H2,1H3

InChI Key

YLUYJLOJLQVWPT-UHFFFAOYSA-N

SMILES

CC1=NCCC2=CC3=C(C=C12)OCO3

Canonical SMILES

CC1=NCCC2=CC3=C(C=C12)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.